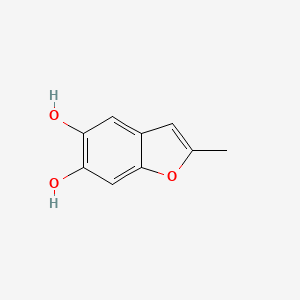

2-Methylbenzofuran-5,6-diol

Description

The Benzofuran (B130515) Core: A Prominent Heterocyclic Scaffold in Academic Research

The benzofuran ring system, which consists of a benzene (B151609) ring fused to a furan (B31954) ring, is a foundational structure in a vast number of natural products and synthetic compounds. researchgate.netnih.govnih.govlbp.world First synthesized in 1870, this heterocyclic scaffold has since become a subject of extensive research due to its presence in numerous biologically active molecules. nih.gov The unique structural features and the wide array of biological activities associated with benzofuran derivatives have led to its designation as a "privileged structure" in medicinal chemistry. rsc.org This has spurred considerable research efforts into developing novel and efficient synthetic methods for constructing the benzofuran nucleus. nih.govorganic-chemistry.org

The versatility of the benzofuran scaffold is demonstrated by its wide range of applications. Benzofuran derivatives are known to exhibit a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, antitumor, and antiviral properties. nih.govrsc.orgnih.govactascientific.com For instance, some derivatives are used in the treatment of skin diseases like psoriasis and cancer, while others have shown potential as treatments for Alzheimer's disease and as inhibitors of various enzymes. researchgate.netfrontiersin.org Beyond medicine, benzofuran derivatives have found applications in the polymer and dye industries, as well as in the development of organic materials like transistors. researchgate.netrsc.org

Significance of Dihydroxylated Benzofuran Derivatives in Chemical and Biological Sciences

The introduction of hydroxyl groups onto the benzofuran scaffold, creating dihydroxylated derivatives, can significantly influence the compound's chemical and biological properties. Hydroxylated benzofurans are a class of compounds that have demonstrated notable biological activities, including antioxidant and anti-inflammatory effects. lbp.worldmdpi.com For example, 5-hydroxybenzofuran has been reported to possess potent antiallergic and anti-inflammatory activities. lbp.world

The position and number of hydroxyl groups on the benzofuran ring are critical for their biological function. Dihydroxylated benzofurans, in particular, are of interest for their potential to interact with biological targets through hydrogen bonding and other intermolecular forces. The study of these derivatives contributes to understanding structure-activity relationships, which is crucial for the design of new therapeutic agents. rsc.org

Research Trajectory and Objectives for 2-Methylbenzofuran-5,6-diol

The specific research focus on this compound is part of a broader investigation into the synthesis and potential applications of substituted benzofuran derivatives. The primary objectives for studying this compound would likely involve its synthesis, characterization, and evaluation of its chemical and biological properties. Given the known activities of related dihydroxylated benzofurans, research on this compound would aim to determine if the specific arrangement of the methyl and diol groups on the benzofuran core imparts any unique or enhanced biological effects.

The synthesis of this compound would likely involve multi-step chemical reactions, potentially starting from commercially available precursors. Characterization would employ various spectroscopic techniques to confirm the structure and purity of the synthesized compound. Subsequent research would then explore its potential applications, guided by the known biological activities of the broader benzofuran class.

Interactive Data Tables

Table 1: Chemical Properties of this compound and Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 61407-17-8 | C9H8O3 | 164.16 bldpharm.com |

| 2-Methylbenzofuran (B1664563) | 4265-25-2 | C9H8O | 132.16 sigmaaldrich.comnih.gov |

| 2-Methylbenzofuran-5-ol | 6769-56-8 | C9H8O2 | 148.16 nih.gov |

| 2-Methylbenzofuran-6-ol | 54584-24-6 | C9H8O2 | 148.16 |

Structure

3D Structure

Properties

Molecular Formula |

C9H8O3 |

|---|---|

Molecular Weight |

164.16 g/mol |

IUPAC Name |

2-methyl-1-benzofuran-5,6-diol |

InChI |

InChI=1S/C9H8O3/c1-5-2-6-3-7(10)8(11)4-9(6)12-5/h2-4,10-11H,1H3 |

InChI Key |

RKBJXKWIFAMIGT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC2=CC(=C(C=C2O1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

Retrosynthetic Approaches for the 2-Methylbenzofuran-5,6-diol Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, guiding the design of a synthetic route. deanfrancispress.comscitepress.org For this compound, the primary disconnections involve the formation of the furan (B31954) ring and the introduction of the functional groups on the aromatic ring.

A logical retrosynthetic approach would begin by disconnecting the C-O and C-C bonds of the furan ring. One common strategy involves the formation of the benzofuran (B130515) ring from an ortho-substituted phenol (B47542). deanfrancispress.com In this case, the target molecule can be traced back to a substituted catechol or hydroquinone (B1673460) derivative.

Key Retrosynthetic Disconnections:

C(2)-C(3) bond formation: This approach often involves the cyclization of an ortho-alkynylphenol. For the target molecule, this would involve a precursor like 1-(2,3-dihydroxy-6-iodophenyl)propan-2-one, which could then undergo an intramolecular cyclization.

O-C(7a) bond formation: This strategy typically employs an ortho-allylphenol which can undergo cyclization. A plausible precursor would be 4-(2-hydroxyprop-1-en-1-yl)benzene-1,2-diol.

Functional group interconversion: The diol functionality can be introduced at various stages of the synthesis, either before or after the formation of the benzofuran ring. Often, the hydroxyl groups are protected during the synthesis and deprotected in the final steps to avoid unwanted side reactions.

A simplified retrosynthetic pathway is illustrated below:

A conceptual retrosynthetic analysis of this compound, highlighting key disconnections and potential precursors.

A conceptual retrosynthetic analysis of this compound, highlighting key disconnections and potential precursors.This analysis reveals that key starting materials could include substituted catechols, hydroquinones, or phenols, which would then be elaborated through various synthetic transformations to construct the final product.

Established and Contemporary Methods for Benzofuran Ring Formation

The construction of the benzofuran ring is the cornerstone of the synthesis of this compound. A multitude of methods have been developed, ranging from classical acid-catalyzed cyclizations to modern metal-catalyzed cross-coupling reactions.

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, and benzofurans are no exception. Palladium, copper, gold, and platinum catalysts are widely used to facilitate the formation of the benzofuran ring system with high efficiency and selectivity. nih.govacs.org

Palladium-Catalyzed Reactions: Palladium catalysts are particularly effective for the synthesis of benzofurans via intramolecular C-H activation or cross-coupling reactions. rsc.orgnih.gov A common approach involves the coupling of an ortho-halophenol with a terminal alkyne (Sonogashira coupling) followed by an intramolecular cyclization. organic-chemistry.org For the synthesis of 2-methylbenzofurans, propyne (B1212725) or a suitable equivalent can be used as the coupling partner. The reaction of 2-hydroxystyrenes with iodobenzenes via a C–H activation/oxidation tandem reaction is another powerful palladium-catalyzed method. rsc.org

Copper-Catalyzed Reactions: Copper catalysts offer a cost-effective and efficient alternative for benzofuran synthesis. rsc.orgnih.gov They can be used to catalyze the intramolecular cyclization of ortho-alkynylphenols. mdpi.com A one-pot synthesis of benzofurans from phenols and alkynes using a copper catalyst and molecular oxygen as an oxidant has been reported, proceeding through a sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net

Gold and Platinum-Catalyzed Reactions: Gold and platinum catalysts are known for their ability to activate alkynes towards nucleophilic attack. acs.orgmdpi.comresearchgate.net Gold catalysts, such as JohnPhosAuCl/AgNTf2, can promote the cyclization of alkynyl esters and quinols to form benzofurans. nih.govacs.org Platinum electrodes have been used in the electrochemical-induced cyclization of 2-alkynylphenols with diselenides to yield substituted benzofurans. nih.gov

| Catalyst System | Reaction Type | Key Precursors | Advantages | Reference(s) |

| Palladium | Sonogashira Coupling/Cyclization | o-Halophenols, Terminal Alkynes | High efficiency, good functional group tolerance | organic-chemistry.org |

| Palladium | C-H Activation/Oxidation | 2-Hydroxystyrenes, Iodobenzenes | Atom economy, direct functionalization | rsc.org |

| Copper | Oxidative Cyclization | Phenols, Alkynes | Cost-effective, uses molecular oxygen as oxidant | rsc.orgresearchgate.net |

| Gold | Alkyne Activation/Cyclization | Alkynyl Esters, Quinols | Mild reaction conditions, high selectivity | nih.govacs.org |

| Platinum | Electrochemical Cyclization | 2-Alkynylphenols, Diselenides | Electrosynthesis, unique reactivity | nih.gov |

Rearrangement reactions provide a powerful tool for the construction of complex molecular architectures from simple starting materials. The Pummerer and Claisen rearrangements have been successfully employed in the synthesis of benzofurans.

Pummerer-type Rearrangement: The interrupted Pummerer reaction of alkynyl sulfoxides with phenols has emerged as a novel method for the synthesis of multisubstituted benzofurans. rsc.orgnih.gov This reaction is typically initiated by the electrophilic activation of the sulfoxide (B87167) with an activating agent like trifluoroacetic anhydride (B1165640) (TFAA), followed by nucleophilic attack of the phenol. nih.govthieme-connect.com A subsequent researchgate.netresearchgate.net-sigmatropic rearrangement and cyclization cascade leads to the benzofuran product. nih.gov This method allows for the synthesis of highly functionalized benzofurans from readily available starting materials. rsc.org

Claisen Rearrangement: The Claisen rearrangement, a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, is a classic method for C-C bond formation. wikipedia.orgorganic-chemistry.orgmdpi.com In the context of benzofuran synthesis, an aromatic Claisen rearrangement of an allyl aryl ether can lead to an ortho-allylphenol, which can then undergo oxidative cyclization to form a 2-methylbenzofuran (B1664563). This sequential reaction involving a Claisen rearrangement followed by cyclization can be a one-pot transformation. rsc.org

| Rearrangement Type | Key Transformation | Starting Materials | Key Intermediate | Reference(s) |

| Pummerer-type | Electrophilic activation of sulfoxide followed by cyclization | Alkynyl Sulfoxides, Phenols | Thionium ion | rsc.orgnih.govthieme-connect.com |

| Claisen | researchgate.netresearchgate.net-Sigmatropic rearrangement of an allyl aryl ether | Allyl Aryl Ethers | o-Allylphenol | wikipedia.orgorganic-chemistry.orgrsc.org |

Acid-catalyzed reactions represent some of the earliest and most straightforward methods for benzofuran synthesis. These reactions typically involve the cyclization of a suitable precursor followed by dehydration to form the aromatic furan ring.

A common strategy involves the acid-catalyzed cyclization of α-aryloxyketones. For the synthesis of this compound, a potential precursor would be 1-(2,3-dihydroxyphenoxy)propan-2-one. Treatment of this compound with a strong acid would induce an intramolecular electrophilic aromatic substitution followed by dehydration to yield the desired benzofuran. The reaction of benzoquinones with stilbene (B7821643) oxides mediated by a Lewis acid like BF3·OEt2 can also lead to the formation of hydroxylated benzofurans. researchgate.net Furthermore, a one-pot domino oxidation/[3+2] cyclization of a hydroquinone derivative with ynamides under mild conditions can afford densely substituted benzofurans. nih.gov

The concept of interrupted reactions, where a classical reaction pathway is diverted to a new outcome, has been applied to the synthesis of benzofurans. The interrupted Pummerer reaction, as discussed in section 2.2.2, is a prime example. rsc.orgnih.gov This strategy involves the generation of a reactive intermediate, which is then trapped intramolecularly to form the furan ring. This approach allows for the construction of highly substituted benzofurans that might be difficult to access through traditional methods. nih.gov Another example is the interrupted Nazarov reaction, although its application to benzofuran synthesis is less common. wiley.com

Strategies for Stereoselective Synthesis of Dihydroxylated Benzofurans

The stereoselective synthesis of dihydroxylated benzofurans, particularly those with chiral centers, is a challenging but important area of research, especially for the synthesis of natural products and their analogues. While the core of this compound is achiral, the principles of stereoselective synthesis become critical when considering derivatives or more complex targets.

Strategies for stereoselective synthesis can be broadly categorized into two approaches:

Chiral Pool Synthesis: This approach utilizes a readily available chiral starting material to introduce the desired stereochemistry. For instance, a chiral epoxide or a diol derived from a natural source could be used as a building block.

Asymmetric Catalysis: This involves the use of a chiral catalyst to induce enantioselectivity or diastereoselectivity in a key bond-forming step. For example, a Sharpless asymmetric dihydroxylation could be used to introduce the diol functionality onto an unsaturated precursor with high stereocontrol. nih.gov

While specific methods for the direct stereoselective dihydroxylation of the 2-methylbenzofuran core are not extensively documented, related stereoselective syntheses of tetrahydrofurans and other oxygen heterocycles provide valuable insights. nih.gov For instance, enantioselective oxidative cyclization reactions have been developed to provide benzofuran derivatives, although their scope can be limited. nih.gov The synthesis of dihydrobenzofurans with control over stereocenters has also been achieved through various annulation reactions. cnr.it

Targeted Synthetic Pathways for this compound and its Regioisomers

The construction of the this compound molecule necessitates strategic approaches that can build the core benzofuran structure while ensuring the correct placement of the methyl group at the C-2 position and the hydroxyl groups at the C-5 and C-6 positions.

A primary challenge in synthesizing this compound is the regioselective introduction of two adjacent hydroxyl groups onto the benzene (B151609) ring. Several strategies have been developed to achieve this specific substitution pattern.

One effective method involves the use of precursors with more stable functional groups, such as methoxy (B1213986) groups, at the desired positions. These precursors can be synthesized and then dealkylated in a later step to reveal the free hydroxyl functions. google.com For instance, a common route begins with a substituted phenol, such as 2-hydroxy-4-methoxybenzaldehyde, which can undergo cyclization to form the benzofuran ring system. Subsequent demethylation of the methoxy groups yields the corresponding diol. vulcanchem.com

Electrochemical synthesis offers a direct and efficient alternative for introducing dihydroxy functionalities. Studies have demonstrated the electrochemical synthesis of 5,6-dihydroxy-2-methyl-1-benzofuran-3-carboxylate derivatives. acs.org This method proceeds through the electrochemical oxidation of catechols in the presence of a suitable nucleophile, leading to the formation of the benzofuran ring with the desired 5,6-dihydroxy pattern in an ECEC (electrochemical-chemical-electrochemical-chemical) mechanism. researchgate.net

Furthermore, directed ortho-metalation is a powerful tool for introducing functional groups at specific positions on an aromatic ring. vulcanchem.com This technique can be employed to selectively hydroxylate the C-5 position of a pre-existing 6-hydroxybenzofuran (B80719) derivative, or vice-versa, providing a high degree of regiocontrol.

A comparison of these synthetic strategies is presented below.

| Method | Starting Material Example | Key Reagents/Conditions | Advantages | Reference |

| Demethylation | 2-Hydroxy-4-methoxybenzaldehyde | Chloroacetic acid (cyclization), Sodium 1-dodecanethiolate (demethylation) | Utilizes common starting materials | vulcanchem.com |

| Electrochemical Synthesis | Catechols | Electrochemical oxidation in the presence of a nucleophile | Direct, one-pot, environmentally friendly | acs.orgresearchgate.net |

| Directed ortho-Metalation | Substituted Benzofuran | Organolithium reagents, Electrophilic oxygen source | High regioselectivity for hydroxylation | vulcanchem.com |

Biomimetic oxidation studies, which model the metabolic activation of compounds by enzymes like cytochrome P450, provide insights into the formation of benzofuran diols. These approaches often utilize metalloporphyrins as catalysts to mimic the enzymatic activity. mdpi.comresearchgate.net

Research on the biomimetic oxidation of 2-methylbenzofuran (2MBF) using hydrogen peroxide as a green oxidant and manganese(III) porphyrins as catalysts has shown high substrate conversions (over 95%). mdpi.comresearchgate.net The fundamental step in this process is the epoxidation of the furan ring's double bond. mdpi.com The resulting epoxide is a reactive intermediate that can undergo various subsequent reactions, including rearrangements and ring-opening, depending on the reaction conditions and the position of substituents like the methyl group. mdpi.comresearchgate.net

These biomimetic systems are crucial for understanding the metabolic pathways and potential toxicity mechanisms of benzofurans. mdpi.com While the direct, high-yield synthesis of this compound via this method is part of ongoing research, the oxidation of the aromatic ring is a known metabolic pathway that can produce diol derivatives. The specific products formed are highly dependent on factors such as the catalyst used, the presence of co-catalysts, and the work-up conditions. mdpi.comresearchgate.net

| Catalytic System | Substrate | Oxidant | Key Findings | Reference |

| Mn(III) Porphyrins | 2-Methylbenzofuran (2MBF) | Hydrogen Peroxide (H₂O₂) | >95% substrate conversion; formation of epoxides as key intermediates. | mdpi.comresearchgate.net |

| Fe(III) Porphyrin | Benzofuran (BF), 2MBF, 3MBF | Hydrogen Peroxide (H₂O₂) | Provides a green and versatile method for synthesizing novel and biologically active compounds. | mdpi.com |

Advanced Synthetic Techniques (e.g., Microwave-Assisted, Catalyst-Free Conditions)

Modern synthetic chemistry has seen the advent of advanced techniques that can improve the efficiency, yield, and environmental footprint of chemical reactions.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable tool for accelerating the production of benzofuran derivatives. sapub.org The use of microwave irradiation can dramatically reduce reaction times from several hours to just a few minutes, while often simultaneously increasing product yields. sapub.orgnih.gov This technique has been successfully applied to one-pot, multi-component reactions for creating highly substituted benzofurans. nih.gov For example, the Sonogashira coupling of 2-iodophenols with terminal alkynes, followed by cyclization, is significantly more efficient under microwave conditions. nih.gov The rapid heating minimizes the formation of side products. nih.gov

| Method | Reaction Time | Yield | Key Advantages | Reference |

| Conventional Heating | 4-6 hours | Often poor to moderate | Standard laboratory setup | sapub.org |

| Microwave Irradiation | 2-4 minutes | Good to excellent | Reduced time, higher yields, fewer side products, energy efficient | sapub.orgnih.govscispace.com |

Catalyst-Free Conditions

Developing synthetic routes that avoid the use of metal catalysts is a key goal of green chemistry. Several catalyst-free methods for synthesizing the benzofuran scaffold have been reported. One such approach involves the cascade reaction between nitroepoxides and salicylaldehydes. nih.govacs.org In this methodology, readily available starting materials are heated in a solvent like DMF with a simple base such as potassium carbonate (K₂CO₃) to produce benzofuran derivatives in good yields. nih.govacs.org

Another innovative catalyst-free approach is the use of electrochemical methods. researchgate.net The electrochemical oxidation of catechols in the presence of nucleophiles can generate benzofuran derivatives without the need for an external chemical catalyst, offering a clean and environmentally friendly synthetic pathway. researchgate.net One-pot, catalyst-free reactions involving equimolar mixtures of reagents in a solvent like ethanol (B145695) have also been successfully employed to synthesize complex benzofuran-containing molecules. mdpi.com

Chemical Reactivity and Derivatization

Mechanistic Investigations of Reaction Pathways for 2-Methylbenzofuran-5,6-diol

The reaction mechanisms for this compound are dictated by its structural features. The primary pathways involve the furan (B31954) ring, the dihydroxyl groups, and the activated benzene (B151609) ring.

Biomimetic oxidation studies on the 2-methylbenzofuran (B1664563) scaffold suggest that a key mechanistic step involves the formation of a highly reactive epoxide across the C2-C3 double bond of the furan ring. This intermediate, 2-methylbenzofuran-2,3-oxide, can then undergo various ring-opening reactions. In the presence of nucleophiles, this can lead to the formation of diol products or other adducts. Subsequent cleavage of the intermediate diol can lead to the formation of salicylaldehyde (B1680747) derivatives and acetaldehyde.

The catechol moiety makes the benzene ring exceptionally electron-rich, predisposing it to electrophilic aromatic substitution. The reaction mechanism proceeds via the formation of a resonance-stabilized carbocation (a sigma complex), with the hydroxyl groups strongly directing incoming electrophiles to the C4 and C7 positions. Conversely, nucleophilic aromatic substitution is generally unfavorable unless the ring is activated by potent electron-withdrawing groups.

Site-Selective Functionalization of the Dihydroxyl Moieties

The two adjacent hydroxyl groups on the benzene ring are primary sites for functionalization. Their proximity and electronic properties allow for a range of reactions, although achieving site-selectivity between the C5-OH and C6-OH can be challenging without specific protecting group strategies. For polyphenolic compounds, the general priority for electrophilic substitution on hydroxyl groups often follows the order of their acidity and steric accessibility.

The phenolic hydroxyls of this compound can be readily converted to ethers and esters through Williamson ether synthesis and Fischer esterification or acylation, respectively. These reactions are fundamental for modifying the compound's polarity and for introducing functional handles for further transformations.

Etherification: This is typically achieved by treating the diol with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH) to deprotonate the hydroxyl groups, forming more nucleophilic phenoxides. The choice of base and reaction conditions can influence whether mono- or di-etherification occurs. Microwave-assisted O-alkylation has been shown to be an effective method for similar benzofuran (B130515) systems. researchgate.net

Esterification: Acylation can be performed using acid chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. Sulfuric acid can catalyze the esterification with carboxylic acids. researchgate.net These reactions produce the corresponding mono- or di-esters.

Table 1: Representative Strategies for Dihydroxyl Functionalization

| Reaction Type | Reagents & Conditions | Product Type |

|---|---|---|

| Etherification | Alkyl halide (e.g., CH₃I), K₂CO₃, Acetone | Methyl Ether |

| Diethyl sulfate, NaOH | Ethyl Ether | |

| Esterification | Acetyl chloride, Pyridine | Acetate Ester |

| Benzoic anhydride (B1165640), DMAP | Benzoate Ester | |

| Acetic acid, H₂SO₄ (catalyst) | Acetate Ester |

The catechol structure of the benzene ring is highly susceptible to oxidation. Under mild oxidizing conditions (e.g., exposure to air, enzymatic oxidation, or chemical oxidants like silver(I) oxide), the 5,6-diol can be converted into the corresponding 2-Methylbenzofuran-5,6-dione (an ortho-quinone). mdpi.comelectrochemsci.org

This transformation is significant as o-quinones are reactive electrophiles and dienophiles. They readily participate in Michael addition reactions with a variety of nucleophiles, including amines, thiols, and sulfites. mdpi.comelectrochemsci.orgiapchem.org This reactivity provides a pathway to a wide array of substituted derivatives that are not accessible through direct substitution on the phenol (B47542) ring.

Chemical Modifications at the Furan Ring (e.g., C-2 Methyl Group, C-3 Position)

The furan ring offers distinct sites for modification at the C2-methyl group and the C3-position.

C-2 Methyl Group: The methyl group can undergo reactions typical of benzylic positions, such as free-radical halogenation or oxidation to an aldehyde or carboxylic acid under appropriate conditions. Furthermore, modern C-H functionalization techniques using pyridine-boryl radicals have shown promise for modifying the methyl groups of methylheteroarenes, including 2-methylbenzofuran.

C-3 Position: While electrophilic attack on the furan ring of benzofurans typically favors the C2 position, the presence of the methyl group at C2 directs electrophiles to the C3 position. uomustansiriyah.edu.iq Reactions such as halogenation (e.g., with NBS), nitration, and Vilsmeier-Haack formylation can introduce substituents at this site. As mentioned previously, biomimetic oxidation can lead to epoxidation across the C2-C3 bond, providing a route to 2,3-difunctionalized derivatives. rsc.orgnih.gov

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene Ring

The 5,6-dihydroxy substitution pattern renders the benzene ring highly activated towards electrophilic attack. The two hydroxyl groups are strong ortho, para-directors. In this case, the positions ortho to the hydroxyls are C4 and C7. Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation or alkylation are expected to occur selectively at these two positions. The precise regioselectivity between C4 and C7 would depend on the specific electrophile and reaction conditions, with steric factors potentially playing a significant role. Advanced copper-catalyzed methods for ortho-amination and ortho-arylation of phenols could also be applied for selective functionalization. uomustansiriyah.edu.iq

Nucleophilic aromatic substitution on the benzene ring is generally not feasible due to the high electron density conferred by the diol functionality. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring, which are absent in the parent molecule.

Formation of Fused Heterocyclic Systems from this compound Derivatives

The adjacent dihydroxyl groups of the catechol moiety are ideal precursors for the synthesis of fused heterocyclic systems. By reacting the diol with bifunctional electrophiles, additional rings can be constructed onto the benzene portion of the molecule. For example, reaction with:

Dihaloalkanes (e.g., dibromomethane (B42720) or 1,2-dibromoethane) in the presence of a base can lead to the formation of fused five-membered (methylenedioxy) or six-membered (ethylenedioxy) rings, respectively.

Phosgene or its equivalents can yield a cyclic carbonate.

Boronic acids can form cyclic boronate esters.

Furthermore, the ortho-quinone derivative, formed via oxidation of the diol, is a versatile intermediate for building fused systems through cycloaddition reactions. As a diene, it can participate in Diels-Alder reactions with various dienophiles. nih.govnih.gov For instance, electrochemical methods have been developed where anodically generated 1,2-benzoquinones react with 1,3-dicarbonyl compounds in a sequence of Michael additions to create fused furan rings. beilstein-journals.org These cycloaddition pathways open access to complex polycyclic structures that are otherwise difficult to synthesize. rsc.orgrsc.orgbenthamscience.com

Studies on Dimerization and Polymerization Mechanisms

While specific studies on the dimerization and polymerization of this compound are not extensively documented in publicly available literature, the chemical nature of this molecule, particularly its catechol moiety, allows for well-supported predictions of its reactivity based on extensive research into similar phenolic compounds. The presence of two adjacent hydroxyl groups on the benzene ring makes the compound susceptible to oxidative coupling reactions, which can lead to the formation of dimers and higher-order polymers. These reactions can be initiated through chemical or enzymatic means.

The primary mechanism for both dimerization and polymerization is the oxidation of the catechol group to form a highly reactive semiquinone radical. nih.govnih.gov This radical can then undergo coupling with another radical or with a neutral molecule to form dimers and subsequently, polymers. mdpi.com The specific reaction conditions and catalysts used can influence the type of linkages formed (e.g., C-C or C-O bonds) and the molecular weight of the resulting polymers. nih.govmdpi.com

Enzymatic Polymerization

Enzymes, particularly oxidoreductases like laccases and peroxidases, are widely used to catalyze the polymerization of phenolic compounds under mild conditions. tandfonline.comkyoto-u.ac.jp Laccases, for instance, are copper-containing enzymes that use molecular oxygen as an oxidant to generate phenoxy radicals, with water as the only byproduct, making this a green catalytic process. nih.govtandfonline.com

The proposed mechanism for the laccase-catalyzed polymerization of a catechol-containing compound like this compound involves the following steps:

Oxidation of a phenolic hydroxyl group by the laccase to form a semiquinone radical. nih.gov

These radicals can then couple with each other through C-C or C-O linkages. mdpi.com

Further oxidation of the newly formed dimers and oligomers leads to chain growth and the formation of a polymer. tandfonline.com

The properties of the resulting polymer, such as molecular weight and solubility, are influenced by factors like the specific enzyme used, pH, temperature, and the solvent system. researchgate.net For example, the polymerization of catechol using laccase has been shown to produce polymers with number-average molecular weights ranging from 1,000 to 1,400 Da. nih.gov

Table 1: Laccase-Catalyzed Polymerization of Phenolic Compounds

| Monomer | Enzyme | Molecular Weight (Mn, Da) | Polydispersity Index (PDI) | Predominant Linkage | Reference |

|---|---|---|---|---|---|

| Catechol | Laccase | 1,000 - 1,400 | ~1.10 | Ether (C-O) | nih.gov |

| Resorcinol | Laccase | 1,000 - 1,400 | ~1.10 | C-C | nih.gov |

| Hydroquinone (B1673460) | Laccase | 1,000 - 1,400 | ~1.10 | C-C | nih.gov |

| Syringic Acid | Laccase | - | - | - | acs.org |

| 2,6-Dimethylphenol | Laccase | - | - | - | acs.org |

This table is interactive. Click on the headers to sort the data.

Chemical Polymerization

Chemical methods for the polymerization of phenols often involve oxidative coupling using various chemical oxidants. For catechol derivatives, electrochemical oxidation is a common method to induce polymerization. The process involves the electrochemical generation of o-benzoquinones from the catechol units, which then react with nucleophiles (including other catechol molecules) in a Michael-type addition reaction. researchgate.net This can lead to the formation of dimers and, through subsequent reactions, polymers. researchgate.net Studies on the electrochemical oxidation of catechols have shown that the initially formed dimers can be unstable and rapidly polymerize. researchgate.net

The reactivity of catechol monomers versus their dimers has also been explored. In some cases, the dimer is more reactive towards further coupling reactions than the initial monomer. nih.gov For instance, in the palladium-catalyzed aerobic cross-dehydrogenative coupling of catechols, the dimer was found to be more reactive than the monomer under certain conditions. nih.gov

Table 2: Research Findings on Catechol Dimerization and Polymerization

| Method | Key Findings | Reference |

|---|---|---|

| Electrochemical Oxidation | Quinones formed from catechol oxidation react with starting material to form unstable dimeric products that rapidly polymerize. | researchgate.net |

| Pd-catalyzed Aerobic CDC | The monomer of a catechol derivative was found to be less reactive than its corresponding dimer under aerobic conditions. | nih.gov |

| Positive Ion Electrospray MS | Evidence of in-source oxidative dimerization of catechol during mass spectrometry analysis. | researchgate.net |

| Computational Study | Investigation of noncovalent interactions (dispersion and hydrogen bonds) in stacked and T-shaped catechol dimers. | mdpi.com |

This table is interactive. You can filter the data by entering keywords in the search box above the table.

The dimerization of catechols can also occur through non-covalent interactions, such as hydrogen bonding and π-stacking, which can influence the arrangement of the molecules before covalent bond formation. mdpi.com Computational studies have been employed to understand the stable conformations of catechol dimers. mdpi.com

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

No experimental or detailed theoretical NMR data for 2-Methylbenzofuran-5,6-diol are currently available in the public domain. For a complete structural assignment, a full suite of NMR experiments would be necessary.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the methyl group, the furan (B31954) ring proton, and the aromatic protons. The chemical shifts of the aromatic protons would be influenced by the electron-donating hydroxyl groups.

¹³C NMR: The carbon NMR spectrum would provide chemical shifts for each unique carbon atom in the molecule, including the methyl carbon, the carbons of the furan and benzene (B151609) rings, and the carbons bearing the hydroxyl groups.

2D NMR (COSY, HSQC, HMBC): Two-dimensional NMR techniques would be crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule.

Solid-State NMR: In the absence of single crystals for X-ray diffraction, solid-state NMR could provide valuable information about the molecular structure and packing in the solid state.

A hypothetical ¹H NMR data table is presented below for illustrative purposes, based on general principles of NMR spectroscopy.

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| -CH₃ | ~2.4 | s | - |

| H-3 | ~6.5 | s | - |

| H-4 | ~6.8 | s | - |

| H-7 | ~7.0 | s | - |

| 5-OH | Variable | br s | - |

| 6-OH | Variable | br s | - |

| Note: This table is a theoretical prediction and not based on experimental data. |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Molecular Conformation

Specific FT-IR and Raman spectra for this compound have not been reported. Vibrational spectroscopy would be instrumental in identifying the key functional groups and providing insights into the molecular conformation.

FT-IR Spectroscopy: The FT-IR spectrum would be expected to show a broad O-H stretching band in the region of 3200-3600 cm⁻¹ due to the two hydroxyl groups. C-O stretching vibrations associated with the hydroxyl groups and the furan ether linkage would appear in the fingerprint region (1000-1300 cm⁻¹). Aromatic C=C stretching vibrations would be observed around 1500-1600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would complement the FT-IR data, particularly for the non-polar bonds. The aromatic ring vibrations and the C=C bond of the furan ring would likely produce strong Raman signals.

A table of expected characteristic vibrational frequencies is provided below for reference.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |

| O-H Stretch | 3200-3600 | FT-IR, Raman |

| Aromatic C-H Stretch | 3000-3100 | FT-IR, Raman |

| Aliphatic C-H Stretch | 2850-3000 | FT-IR, Raman |

| Aromatic C=C Stretch | 1500-1600 | FT-IR, Raman |

| C-O Stretch (hydroxyl) | 1200-1300 | FT-IR |

| C-O Stretch (ether) | 1000-1100 | FT-IR |

| Note: This table is a theoretical prediction and not based on experimental data. |

High-Resolution Mass Spectrometry (HRMS) and Fragmentation Analysis

While HRMS data for this compound is not available, this technique would be essential for confirming its elemental composition. The exact mass of the molecular ion would provide a highly accurate molecular formula. Tandem mass spectrometry (MS/MS) would reveal the characteristic fragmentation patterns, which would likely involve the loss of the methyl group, carbon monoxide, and potentially water molecules from the hydroxyl groups.

Electronic Absorption and Fluorescence Spectroscopy for Photophysical Properties

The photophysical properties of this compound have not been characterized.

UV-Vis Spectroscopy: The electronic absorption spectrum would provide information about the conjugated π-system of the benzofuran (B130515) core. The presence of two hydroxyl groups is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted 2-methylbenzofuran (B1664563).

Fluorescence Spectroscopy: If the compound is fluorescent, the emission spectrum, quantum yield, and lifetime would provide insights into its potential applications in materials science and as a fluorescent probe.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

There are no published crystal structures for this compound. Single-crystal X-ray diffraction would be the definitive method for determining its three-dimensional structure in the solid state. This technique would provide precise bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the nature of intermolecular interactions, such as hydrogen bonding involving the two hydroxyl groups, which would govern the crystal packing.

Computational and Theoretical Investigations

Quantum Chemical Calculations for Ground State Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-Methylbenzofuran-5,6-diol, these calculations would provide a foundational understanding of its stability and electronic nature.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state of the molecule. Density Functional Theory (DFT) is a widely used method for this purpose, offering a good balance between accuracy and computational cost. By exploring the potential energy surface, different conformations of this compound, particularly concerning the orientation of the hydroxyl groups, can be identified and their relative stabilities can be compared.

Electronic Structure Analysis

Once the optimized geometry is obtained, an analysis of the electronic structure provides insights into the charge distribution within the molecule. Techniques such as Mulliken Population Analysis and Natural Population Analysis assign partial charges to each atom, revealing the electrophilic and nucleophilic sites. Natural Bond Orbital (NBO) analysis further elucidates the bonding interactions, lone pairs, and delocalization of electron density within the molecule. This information is crucial for understanding the molecule's reactivity and intermolecular interactions.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The MEP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (usually around hydrogen atoms). These maps can identify the most likely sites for electrophilic and nucleophilic attack, providing a qualitative prediction of the molecule's reactive behavior.

Theoretical Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic properties, which can then be compared with experimental data for validation of the theoretical model. For this compound, theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts and vibrational frequencies (Infrared and Raman spectra) would be particularly valuable. Discrepancies between theoretical and experimental spectra can often be explained by intermolecular interactions, such as hydrogen bonding, that are present in the experimental conditions but not always fully accounted for in gas-phase theoretical calculations.

Nonlinear Optical (NLO) Properties Prediction of Benzofuran (B130515) Diols

Benzofuran derivatives are known to be promising candidates for nonlinear optical (NLO) materials due to their extended π-conjugated systems. Computational chemistry allows for the prediction of NLO properties, such as the first-order hyperpolarizability (β), which is a measure of the second-order NLO response. Theoretical calculations can screen potential NLO candidates and provide insights into the structure-property relationships that govern their NLO activity. For this compound, understanding its potential NLO properties could open up avenues for its application in optoelectronic devices.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry, particularly through methods like Density Functional Theory (DFT), is a powerful tool for exploring the intricate details of chemical reactions involving benzofuran scaffolds. These studies can map out potential reaction pathways, identify intermediate structures, and calculate the energy barriers associated with transition states, thereby elucidating the feasibility and kinetics of a given transformation.

For instance, the mechanisms of various synthetic routes to benzofuran derivatives have been computationally explored. These investigations often propose step-by-step reaction pathways, such as those involving transition-metal-catalyzed cyclizations or intramolecular rearrangements. A review of recent synthetic strategies highlights several proposed mechanisms, including:

Copper-Catalyzed Synthesis: Mechanisms are proposed to initiate with proton abstraction, followed by radical transfer and subsequent cyclization and oxidation steps to form the benzofuran ring.

Palladium-Catalyzed Reactions: Computational models help to understand the sequence of events in reactions like the Sonogashira coupling followed by intramolecular cyclization.

Rhodium-Mediated Catalysis: The role of the catalyst in facilitating arylation and subsequent cyclization of precursors to yield the benzofuran skeleton is often detailed with computational support.

A notable example of mechanistic elucidation involves the stereoselective synthesis of cyclopenta[b]benzofuran derivatives. In this study, DFT calculations (at the M06/6-31+G** level) were used to investigate the conversion of a proposed intermediate to the final tricyclic product. The calculations identified a transition state for a conrotatory 4π electron electrocyclization with a modest free energy barrier of 14.5 kcal mol⁻¹, providing a clear mechanistic pathway for the observed product. Such studies underscore the capability of computational methods to rationalize complex chemical transformations and predict product stereochemistry.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzofuran Diol Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to correlate the chemical structure of compounds with their biological activity. For benzofuran derivatives, QSAR studies have been instrumental in identifying key structural features that govern their efficacy as anticancer agents, enzyme inhibitors, and other therapeutic molecules.

The general workflow of a QSAR study involves calculating a set of molecular descriptors (physicochemical, topological, electronic, etc.) for a series of compounds with known biological activities. Statistical methods, such as Multiple Linear Regression (MLR) or more complex machine learning algorithms, are then used to build a mathematical model that predicts activity based on these descriptors. nih.govresearchgate.net

Several QSAR studies on benzofuran derivatives have been reported, targeting a wide range of biological activities:

Enzyme Inhibition: QSAR models have been developed for benzofuran derivatives as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B), acetylcholinesterase (AChE), and histone lysine (B10760008) methyl transferase (HKMT). nih.govnih.goveurjchem.com For instance, a study on benzofuran/benzothiophene biphenyl (B1667301) derivatives as PTP1B inhibitors found that molar refractivity and hydrophobicity were significant descriptors influencing inhibitory activity. nih.gov Another study on novel benzofuran derivatives as LSD1 inhibitors developed a non-linear QSAR model with a high correlation coefficient (0.92 for the training set), demonstrating strong predictive power. researchgate.net

Anticancer Activity: The anticancer potential of benzofurans has been extensively modeled. mdpi.com These studies help to elucidate the structural requirements for cytotoxicity against various cancer cell lines. mdpi.com For example, a QSAR study on benzofuran and indole (B1671886) derivatives as histone lysine methyl transferase inhibitors, a target in cancer therapy, resulted in a robust model with high predictive power (R² = 0.9328, Q² = 0.9212, R²ext = 0.929). eurjchem.com

Vasodilation Activity: A 2D-QSAR study on benzofuran-based vasodilators identified key molecular descriptors controlling their pharmacological properties. The resulting model showed good statistical significance (R² = 0.816), allowing for the prediction of vasodilation activity for new analogues. mdpi.com

The quality and predictive ability of QSAR models are assessed using various statistical parameters, as summarized in the table below from several studies on benzofuran derivatives.

| Study Subject | Model Type | R² | Q² (or R²cv) | R²ext (or R²pred) | Ref. |

| Benzofuran/Benzothiophene Biphenyl PTP1B Inhibitors | MLR | 0.769 | - | - | nih.gov |

| Benzofuran-Based Vasodilators | 2D-QSAR (BMLR) | 0.816 | 0.731 | - | mdpi.com |

| Benzofuran & Indole HKMT Inhibitors | MLR | 0.933 | 0.921 | 0.929 | eurjchem.com |

| Novel Benzofuran LSD1 Inhibitors | Non-linear (GEP) | 0.92 | - | 0.80 | researchgate.net |

| Dibenzofuran PTP-MEG2 Inhibitors | 3D-QSAR (HipHop) | - | - | - | nih.gov |

R² (Coefficient of Determination), Q² or R²cv (Cross-validated R²), R²ext or R²pred (External validation R²), MLR (Multiple Linear Regression), BMLR (Best Multiple Linear Regression), GEP (Gene Expression Programming).

These computational approaches, from elucidating reaction pathways to predicting biological activity, are crucial in the modern drug discovery and materials science landscape. While direct studies on this compound may be limited, the principles and methodologies demonstrated in the broader benzofuran literature provide a solid foundation for future theoretical investigations of this specific compound.

Biological Activities and Mechanistic Investigations of Benzofuran Diol Scaffolds

General Overview of Biological Activities of Benzofuran (B130515) Derivatives as Pharmacophores

Benzofuran, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, serves as a "privileged scaffold" in medicinal chemistry due to its ability to form the core of a wide range of biologically active molecules. taylorandfrancis.comnih.gov This structural motif is present in numerous natural products and synthetic compounds that exhibit a diverse array of pharmacological activities. nih.govrsc.orgnih.gov The versatility of the benzofuran nucleus allows for the synthesis of derivatives with a broad spectrum of therapeutic applications. taylorandfrancis.comjopcr.comrsc.org

The biological significance of benzofuran derivatives is well-documented, with research highlighting their potential as:

Antimicrobial agents: Exhibiting activity against bacteria, fungi, and mycobacteria. nih.govwisdomlib.org

Anticancer agents: Demonstrating cytotoxic effects against various cancer cell lines through mechanisms like apoptosis induction. nih.govnih.govmdpi.comnih.gov

Anti-inflammatory agents: Modulating inflammatory pathways and enzyme activity. nih.govmdpi.comresearchgate.net

Antioxidant agents: Scavenging free radicals and modulating reactive oxygen species. wisdomlib.orgscienceopen.comrsc.org

Enzyme inhibitors: Targeting a range of enzymes involved in disease progression. taylorandfrancis.comnih.gov

Furthermore, benzofuran derivatives have been investigated for their analgesic, antiviral, antihyperglycemic, and neuroprotective properties. taylorandfrancis.comresearchgate.net The wide range of biological activities inherent in the benzofuran scaffold justifies the extensive interest in utilizing it as a foundational structure for the design and development of novel pharmacological agents. nih.gov

In Vitro Biological Activity Profiling of 2-Methylbenzofuran-5,6-diol and Analogues

Benzofuran derivatives are recognized for their antioxidant properties. wisdomlib.orgscienceopen.comresearchgate.net The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals. scienceopen.com Studies on various benzofuran structures have demonstrated their potential to mitigate oxidative stress. For instance, a novel water-soluble benzofuran derivative, 5-hydroxy-4,6,7-trimethyl-2,3-dihydrobenzofuran-2-acetic acid, was reported to have better antioxidant activity than the congener compound Trolox C. nih.gov The transformation of a chroman skeleton to a benzofuran skeleton has been shown to increase antioxidant activity. nih.gov

The mechanism of antioxidant action for some benzofuran-stilbene hybrid compounds has been studied using density functional theory (DFT). These studies suggest that the O–H bond breakage is crucial for their antioxidative activity, with the hydrogen atom transfer (HAT) mechanism being predominant in the gaseous phase and the sequential proton loss–electron transfer (SPL–ET) mechanism being more likely in solvents. rsc.org The presence of hydroxyl groups on the benzofuran scaffold is often crucial for its antioxidant and cytotoxic properties, as these groups can donate a hydrogen atom to form favorable interactions. mdpi.com

Some benzofuran derivatives can also exhibit pro-oxidative effects, particularly in the context of anticancer activity. Certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to generate reactive oxygen species (ROS) and induce lipid peroxidation in cancer cells, contributing to their cytotoxic effects. nih.govnih.gov

Benzofuran derivatives have demonstrated significant anti-inflammatory activities. nih.govresearchgate.net Their mechanisms of action often involve the inhibition of key inflammatory mediators and enzymes. For example, certain benzofuran derivatives have been shown to inhibit the synthesis of prostaglandin (B15479496) E2 (PGE2) and exhibit inhibitory activity on cyclooxygenase-2 (COX-2) enzymes. nih.gov

Several studies have highlighted the potential of benzofuran compounds to modulate cytokine secretion. For instance, some aza-benzofuran compounds exhibit anti-inflammatory activity by inhibiting nitric oxide (NO) release in lipopolysaccharide (LPS)-stimulated mouse macrophages. mdpi.com

Specifically, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been found to decrease IL-6 secretion in cancer cell lines, with a more pronounced effect observed in HepG2 cells. nih.govnih.gov Furthermore, inhibitors of Mycobacterium protein tyrosine phosphatase B (mPTPB), which can be based on a benzofuran salicylic (B10762653) acid scaffold, have been shown to restore the macrophage's ability to secrete IL-6 in response to IFN-γ stimulation, counteracting the suppressive effects of the bacterial phosphatase. nih.govubc.ca

The benzofuran scaffold is a key component in many compounds with potent anticancer activity. nih.govmdpi.comnih.gov These derivatives can induce cytotoxicity in various cancer cell lines through multiple mechanisms. nih.govnih.govresearchgate.net

One of the primary mechanisms of anticancer activity for benzofuran derivatives is the induction of cellular apoptosis. researchgate.net For example, certain halogenated derivatives of methyl 6-acetyl-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate have been shown to induce late apoptosis or necrosis in cancerous cells. nih.govnih.gov Flow cytometry analysis has confirmed the pro-apoptotic potential of these compounds. nih.gov Some benzofuran derivatives can also induce cell cycle arrest at different phases, such as the G2/M or S phase, contributing to their antiproliferative effects. nih.govnih.gov

In addition to apoptosis induction, pro-oxidative mechanisms play a role in the anticancer activity of some benzofuran derivatives. The generation of reactive oxygen species (ROS) and subsequent lipid peroxidation can lead to cancer cell death. nih.gov For instance, a methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivative exhibited stronger pro-oxidative and pro-apoptotic properties compared to its chloro-hydroxy analogue. nih.govnih.gov The presence of a phenolic hydroxy group on the benzofuran structure is often considered crucial for its cytotoxic properties, as it can promote favorable interactions with biological targets. mdpi.com

Table 1: Anticancer Activity of Select Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 6.3 ± 2.5 | Induces late apoptosis/necrosis, G2/M phase arrest |

| Methyl 4-chloro-6-(dichloroacetyl)-5-hydroxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 11 ± 3.2 | Induces late apoptosis/necrosis, G2/M phase arrest |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | HepG2 | 3.8 ± 0.5 | Stronger pro-oxidative and pro-apoptotic effects |

| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate | A549 | 3.5 ± 0.6 | Cell cycle arrest at S and G2/M phases |

| Benzofuran-2-carboxamide derivative 50g | HCT-116 | 0.87 | Antiproliferative |

| Benzofuran-2-carboxamide derivative 50g | HeLa | 0.73 | Antiproliferative |

| Benzofuran-2-carboxamide derivative 50g | A549 | 0.57 | Antiproliferative |

| 3-methylbenzofuran derivative 16b | A549 | 1.48 | Antiproliferative |

| Benzofuran derivative 8c | A549 | 0.12 | Antitumor |

| Benzofuran derivative 8d | A549 | 0.43 | Induces cell apoptosis |

The benzofuran scaffold is a well-established pharmacophore in the development of antimicrobial agents. nih.gov Derivatives of benzofuran have demonstrated a broad spectrum of activity against various pathogens.

Antibacterial Activity: Numerous benzofuran derivatives have been synthesized and evaluated for their antibacterial properties. nih.gov Studies have shown that the substitution pattern on the benzofuran ring significantly influences the antibacterial efficacy. For example, compounds with a hydroxyl group at the C-6 position have shown excellent antibacterial activity against all tested strains. nih.gov In contrast, blocking this hydroxyl group resulted in a loss of activity. nih.gov Some derivatives exhibit strain-specific activity, suggesting specific interactions with bacterial targets. nih.gov

Antifungal Activity: Benzofuran derivatives have also been identified as potent antifungal agents. nih.gov Certain benzofuran-5-ol (B79771) derivatives have shown antifungal activity superior or comparable to 5-fluorocytosine, completely inhibiting the growth of various fungal species. nih.gov Halogenated derivatives of 3-benzofurancarboxylic acids have also exhibited antifungal activity against Candida albicans. researchgate.net

Antimycobacterial Activity: Several benzofuran derivatives have shown promising activity against Mycobacterium tuberculosis. Benzofuran-3-carbohydrazide derivatives have been evaluated for their in vitro inhibitory activity against M. tuberculosis H37Rv strains, with some compounds showing significant antimycobacterial and antifungal activities. nih.gov

Benzofuran derivatives have been investigated as inhibitors of various enzymes implicated in disease processes.

Cytochrome P450 Enzymes: While specific studies on this compound and CYP2A6 inhibition are not detailed in the provided context, the broader class of benzofuran derivatives has been studied for its interaction with cytochrome P450 enzymes.

Mycobacterium Protein Tyrosine Phosphatase B (mPTPB): mPTPB is a virulence factor secreted by Mycobacterium tuberculosis that helps the bacterium survive within host macrophages. nih.gov Consequently, it is a significant target for the development of new anti-tuberculosis drugs. ubc.ca A medicinal chemistry approach has led to the development of highly potent and selective mPTPB inhibitors based on a benzofuran salicylic acid scaffold. nih.gov One such inhibitor demonstrated an IC50 of 38 nM and was over 50-fold more selective for mPTPB compared to a large panel of other protein tyrosine phosphatases. nih.gov These inhibitors can reverse the altered host immune responses induced by the bacterial phosphatase. nih.govnih.gov

Cholinesterases: Although not extensively detailed for this compound, the benzofuran scaffold is a component of compounds that have been explored for their effects on cholinesterases, which are relevant in the context of neurodegenerative diseases.

Structure-Activity Relationship (SAR) Investigations of this compound Derivatives

The structure-activity relationship (SAR) of benzofuran derivatives has been a subject of considerable interest in medicinal chemistry, particularly concerning their potential as anticancer agents. While specific SAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, valuable insights can be extrapolated from research on analogous benzofuran structures. The biological activity of this class of compounds is significantly influenced by the nature and position of substituents on both the benzofuran core and its pendant groups.

Key structural features that modulate the activity of benzofuran scaffolds include the substitution pattern on the benzene ring and modifications at the C2 and C3 positions of the furan ring. For instance, the presence of hydroxyl or methoxy (B1213986) groups on the benzene moiety is a recurring theme in bioactive benzofurans. These groups can act as hydrogen bond donors and acceptors, potentially facilitating interactions with biological targets. In the case of this compound, the catechol-like arrangement of the hydroxyl groups at the C5 and C6 positions is a critical pharmacophoric element. This diol system can participate in crucial binding interactions and may also be susceptible to metabolic oxidation, which could lead to the formation of reactive quinone species with cytotoxic potential.

Furthermore, the introduction of halogen atoms, such as chlorine or bromine, to the benzofuran ring has been shown to enhance the anticancer properties of certain derivatives. nih.gov This is often attributed to the ability of halogens to form halogen bonds and modulate the electronic properties of the molecule. nih.gov Hybrid molecules, where the benzofuran scaffold is linked to other heterocyclic systems like triazoles or piperazines, have also demonstrated potent cytotoxic effects. nih.gov

A generalized SAR summary for anticancer activity based on related benzofuran scaffolds is presented below:

| Modification Site | Structural Change | Impact on Anticancer Activity |

| Benzene Ring | Introduction of hydroxyl/methoxy groups | Generally enhances activity, crucial for target interaction |

| Benzene Ring | Halogenation (e.g., Cl, Br) | Often increases potency |

| C2 Position | Presence of a small alkyl group (e.g., methyl) | Influences lipophilicity and steric fit |

| C3 Position | Substitution with various functional groups | Can significantly modulate activity |

| Hybridization | Linkage to other heterocyclic moieties | Can lead to potent cytotoxic agents nih.gov |

It is important to note that while these general trends provide a framework for understanding the SAR of this compound, the precise biological effects of specific structural modifications would need to be determined through empirical testing. The interplay between different substituents can lead to complex SAR profiles that are not always predictable from general principles alone.

Application of Scaffold Hopping in Medicinal Chemistry for Benzofuran Diol Analogs

Scaffold hopping is a powerful strategy in medicinal chemistry aimed at identifying novel molecular frameworks with similar or improved biological activity compared to a known active compound. bhsai.org This approach is particularly valuable for discovering new intellectual property, enhancing pharmacokinetic properties, and overcoming liabilities of an existing chemical series. In the context of this compound, scaffold hopping could be employed to replace the benzofuran core or to find bioisosteric replacements for the key functional groups, such as the catechol moiety.

The replacement of the central benzofuran scaffold with other heterocyclic systems that can maintain a similar spatial arrangement of key pharmacophoric features is a primary application of scaffold hopping. bhsai.org For instance, scaffolds such as indole (B1671886), benzimidazole, or indazole could potentially serve as replacements for the benzofuran ring system, provided they can present the diol and methyl substituents in a comparable orientation for target binding.

A more focused application of scaffold hopping for this compound would involve the bioisosteric replacement of the 5,6-diol (catechol) functionality. Catechols, while often important for biological activity, can be associated with metabolic instability and potential toxicity due to the formation of reactive quinone-methides. Therefore, identifying bioisosteres that mimic the hydrogen bonding and electronic properties of the catechol group while offering improved drug-like properties is a common objective in drug design.

Several functional groups can serve as bioisosteric replacements for a catechol moiety. These replacements aim to replicate the hydrogen bond donor and acceptor pattern of the original group, thereby preserving the key interactions with the biological target. The choice of a suitable bioisostere depends on various factors, including the specific target, the desired physicochemical properties, and synthetic accessibility.

Below is a table illustrating potential bioisosteric replacements for the catechol group that could be applied in scaffold hopping from a this compound starting point:

| Original Scaffold Moiety | Bioisosteric Replacement | Rationale for Replacement | Potential Advantages |

| 5,6-Diol (Catechol) | 5-Hydroxy-6-methoxypyridine | Mimics hydrogen bonding and electronic properties | Improved metabolic stability, altered pKa |

| 5,6-Diol (Catechol) | 5,6-Dihydroxy-indazole | Maintains diol functionality on a different scaffold | Novel chemical space, altered ADME properties |

| 5,6-Diol (Catechol) | 3-Hydroxy-4-pyrone | Chelation and hydrogen bonding capabilities | Different metal chelation properties, potential for new interactions |

| 5,6-Diol (Catechol) | N-hydroxy-pyridinone | Mimics hydrogen bonding and can act as a metal chelator | Improved pharmacokinetic profile |

The successful application of scaffold hopping requires a combination of computational modeling and synthetic chemistry. In silico methods can be used to predict the binding of novel scaffolds to the target of interest, while synthetic efforts are needed to prepare and test the designed analogs. This iterative process of design, synthesis, and biological evaluation is central to modern drug discovery and can lead to the identification of new therapeutic agents with superior properties.

Future Perspectives and Research Directions

Development of Advanced and Sustainable Synthetic Routes for Hydroxylated Benzofurans

The synthesis of hydroxylated benzofurans is a critical area of research, as these compounds are often key intermediates in the preparation of more complex, biologically active molecules. jocpr.com Future efforts in this domain are likely to focus on the development of advanced and sustainable synthetic methodologies that are not only efficient but also environmentally benign.

Current synthetic strategies often involve multi-step processes that may utilize harsh reagents and produce significant waste. jocpr.com Future research will likely prioritize the development of "green" chemistry approaches. This includes the use of biocatalysis, where enzymes are employed to carry out specific chemical transformations with high selectivity and under mild conditions. Additionally, flow chemistry, a technique where reactions are run in continuous-flow reactors, offers advantages in terms of safety, scalability, and efficiency.

Recent advancements have highlighted innovative strategies, such as a deconstructive reorganization approach for the de novo synthesis of hydroxylated benzofurans from readily available starting materials like kojic acid. researchgate.net This method involves the simultaneous construction of both the benzene (B151609) and furan (B31954) rings. Further research into such novel cyclization and rearrangement reactions will be crucial for accessing a diverse range of hydroxylated benzofuran (B130515) derivatives.

Table 1: Comparison of Traditional vs. Sustainable Synthetic Approaches for Hydroxylated Benzofurans

| Feature | Traditional Synthesis | Sustainable Synthesis |

| Reagents | Often stoichiometric and hazardous | Catalytic and biodegradable |

| Solvents | Volatile organic compounds | Water, ionic liquids, supercritical fluids |

| Energy Consumption | High temperatures and pressures | Milder reaction conditions |

| Waste Generation | Significant byproducts | Minimal waste (high atom economy) |

| Selectivity | May require protecting groups | High chemo-, regio-, and stereoselectivity |

Integration of Artificial Intelligence and Machine Learning in Computational Drug Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and design. For hydroxylated benzofurans like 2-Methylbenzofuran-5,6-diol, these computational tools can significantly accelerate the identification of promising drug candidates.

AI and ML algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models. These models can then be used to screen virtual libraries of novel benzofuran derivatives to identify those with the highest probability of being active against a specific biological target. This in silico screening can drastically reduce the time and cost associated with traditional high-throughput screening.

Furthermore, computational studies, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between hydroxylated benzofurans and their biological targets. eco-vector.com This information is crucial for understanding the structure-activity relationships (SAR) and for the rational design of more potent and selective inhibitors. The phenolic hydroxyl groups on the benzofuran ring are often crucial for modulating anticancer activity by promoting favorable interactions with target proteins. nih.gov

Exploration of Novel Biological Targets and Therapeutic Applications

Benzofuran derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antibacterial, antifungal, antiviral, and antioxidant properties. researchgate.netmdpi.comtaylorandfrancis.com Future research should focus on identifying novel biological targets for compounds like this compound and exploring their therapeutic potential in a wider range of diseases.

The diverse pharmacological profile of benzofurans suggests that they may interact with multiple biological pathways. taylorandfrancis.com High-throughput screening and chemoproteomics approaches can be employed to identify the specific protein targets of these compounds. Once a target is identified, further studies can be conducted to elucidate the mechanism of action and to optimize the lead compound for improved efficacy and safety.

Given the structural similarity of some benzofuran derivatives to natural products with known biological activities, there is potential for these compounds to be effective in treating a variety of conditions, from infectious diseases to neurodegenerative disorders. nih.govijpbs.com For instance, some benzofuran derivatives have shown promise as inhibitors of enzymes implicated in Alzheimer's disease. nih.gov

Table 2: Potential Therapeutic Applications of Hydroxylated Benzofurans

| Therapeutic Area | Potential Biological Targets |

| Oncology | Kinases, Tubulin, DNA topoisomerases |

| Infectious Diseases | Bacterial enzymes, Viral proteases |

| Neurodegenerative Diseases | Acetylcholinesterase, Beta-secretase |

| Inflammatory Diseases | Cyclooxygenase (COX) enzymes, Cytokines |

Interdisciplinary Research Integrating Chemical Synthesis, Theoretical Studies, and Biological Evaluation

The successful development of new therapeutic agents based on the this compound scaffold will require a highly integrated and interdisciplinary research approach. This involves a close collaboration between synthetic chemists, computational chemists, and biologists.

The process begins with the design and synthesis of novel benzofuran derivatives. These compounds are then subjected to in vitro and in vivo biological evaluation to assess their activity and toxicity. The data from these biological assays, combined with insights from computational modeling, can then be used to guide the design of the next generation of compounds with improved properties. This iterative cycle of design, synthesis, and testing is essential for the optimization of lead compounds.

Such a collaborative effort ensures that the drug discovery process is both efficient and effective, ultimately leading to the development of new and improved treatments for a range of human diseases. The rich and diverse biological activity of the benzofuran nucleus makes it a privileged scaffold for the discovery of future therapeutic agents. taylorandfrancis.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.